

Yimitasvir (Emetasvir, DAG-181): A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: **Yimitasvir**
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Yimitasvir** (also known as Emetasvir and DAG-181), a potent, orally active inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This document consolidates key information on its nomenclature, quantitative data from clinical trials, detailed experimental methodologies, and its mechanism of action within the viral replication cycle.

Synonyms and Alternative Names

Yimitasvir is known by several names and identifiers across different stages of its development and in various publications and databases. A clear understanding of this nomenclature is crucial for comprehensive literature searches and regulatory submissions.

Category	Name/Identifier
Generic Name	Yimitasvir
Alternative Names	Emetasvir, DAG-181
Phosphate Salt	Yimitasvir phosphate, Emetasvir phosphate
CAS Number	1959593-23-7
Development Codes	DAG-181, PPI-668

Quantitative Data

The following tables summarize key quantitative data for **Yimitasvir**, focusing on its pharmacokinetic properties and clinical efficacy.

Table 2.1: Pharmacokinetic Parameters of Yimitasvir in Healthy Chinese Volunteers

Parameter	30 mg Single Dose	100 mg Single Dose	200 mg Single Dose	400 mg Single Dose	100 mg Multiple Dose (7 days)	200 mg Multiple Dose (7 days)
T _{max} (median, h)	3.5 - 4.0	3.5 - 4.0	3.5 - 4.0	3.5 - 4.0	-	-
Terminal Half-life (t _{1/2}) (geometric mean, h)	13.4 - 19.7	13.4 - 19.7	13.4 - 19.7	13.4 - 19.7	-	-
Accumulation Ratio	-	-	-	-	1.32 - 1.34	-
Time to Steady State	-	-	-	-	~5 days	~5 days
Plasma Protein Binding	79.2% - 86.6%	79.2% - 86.6%	79.2% - 86.6%	79.2% - 86.6%	79.2% - 86.6%	79.2% - 86.6%

Data from a randomized, double-blind, placebo-controlled, single- and multiple-ascending-dose study in healthy adult Chinese volunteers[1].

Table 2.2: Clinical Efficacy of Yimitasvir

Clinical Trial Phase	Patient Population	Treatment Regimen	Primary Endpoint	Result
Phase 2	Chronic HCV Genotype 1 Infection	Yimitasvir (100 mg or 200 mg) + Sofosbuvir (400 mg) once daily for 12 weeks	Sustained Virologic Response at 12 weeks post-treatment (SVR12)	100% SVR12 rate in both treatment groups ^{[2][3]} .
Phase 1b	Chronic HCV Genotype 1 Infection	Yimitasvir monotherapy (30, 100, or 200 mg daily) for 7 days	Maximal reduction in HCV RNA from baseline	5.17 log ₁₀ IU/ml ^{[4][5]} .

Experimental Protocols

This section details the methodologies for key experiments relevant to the development and evaluation of **Yimitasvir**.

In Vitro Antiviral Activity Assessment: HCV Replicon Assay

The in vitro antiviral activity of **Yimitasvir** is determined using a Hepatitis C Virus (HCV) replicon assay. This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (replicon) capable of autonomous replication.

Objective: To determine the 50% effective concentration (EC50) of **Yimitasvir** required to inhibit HCV replication.

Methodology:

- **Cell Culture:** Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent like G418 to maintain the replicon.

- Compound Preparation: **Yimitasvir** is dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions of the stock solution are then prepared in the culture medium.
- Assay Procedure:
 - The replicon-containing cells are seeded into 96-well plates and incubated to allow for cell attachment.
 - The culture medium is replaced with the medium containing the serially diluted **Yimitasvir**. A vehicle control (DMSO) is also included.
 - The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
- Quantification of HCV Replication:
 - After incubation, the cells are lysed, and the activity of the reporter gene (luciferase) is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.
- Data Analysis:
 - The percentage of inhibition of HCV replication is calculated for each concentration of **Yimitasvir** relative to the vehicle control.
 - The EC50 value is determined by plotting the percent inhibition against the logarithm of the **Yimitasvir** concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
- Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of **Yimitasvir** to ensure that the observed antiviral effect is not due to cell death.

Phase 2 Clinical Trial Protocol for **Yimitasvir** in Combination with **Sofosbuvir**

Objective: To evaluate the efficacy and safety of a 12-week treatment regimen of **Yimitasvir** in combination with Sofosbuvir in patients with chronic HCV genotype 1 infection.

Study Design:

- A multicenter, randomized, open-label Phase 2 clinical trial.

Patient Population:

- Adult patients with chronic HCV genotype 1 infection.
- Exclusion criteria included prior treatment with direct-acting antiviral agents (DAAs) for HCV infection.

Treatment Regimens:

- Group 1: **Yimitasvir** (100 mg) administered orally once daily in combination with Sofosbuvir (400 mg) orally once daily for 12 weeks.
- Group 2: **Yimitasvir** (200 mg) administered orally once daily in combination with Sofosbuvir (400 mg) orally once daily for 12 weeks.

Endpoints:

- Primary Efficacy Endpoint: Sustained Virologic Response (SVR12), defined as HCV RNA levels below the lower limit of quantification at 12 weeks after the completion of treatment^[2] [3].
- Safety Endpoints: Incidence and severity of adverse events, and changes in laboratory parameters.

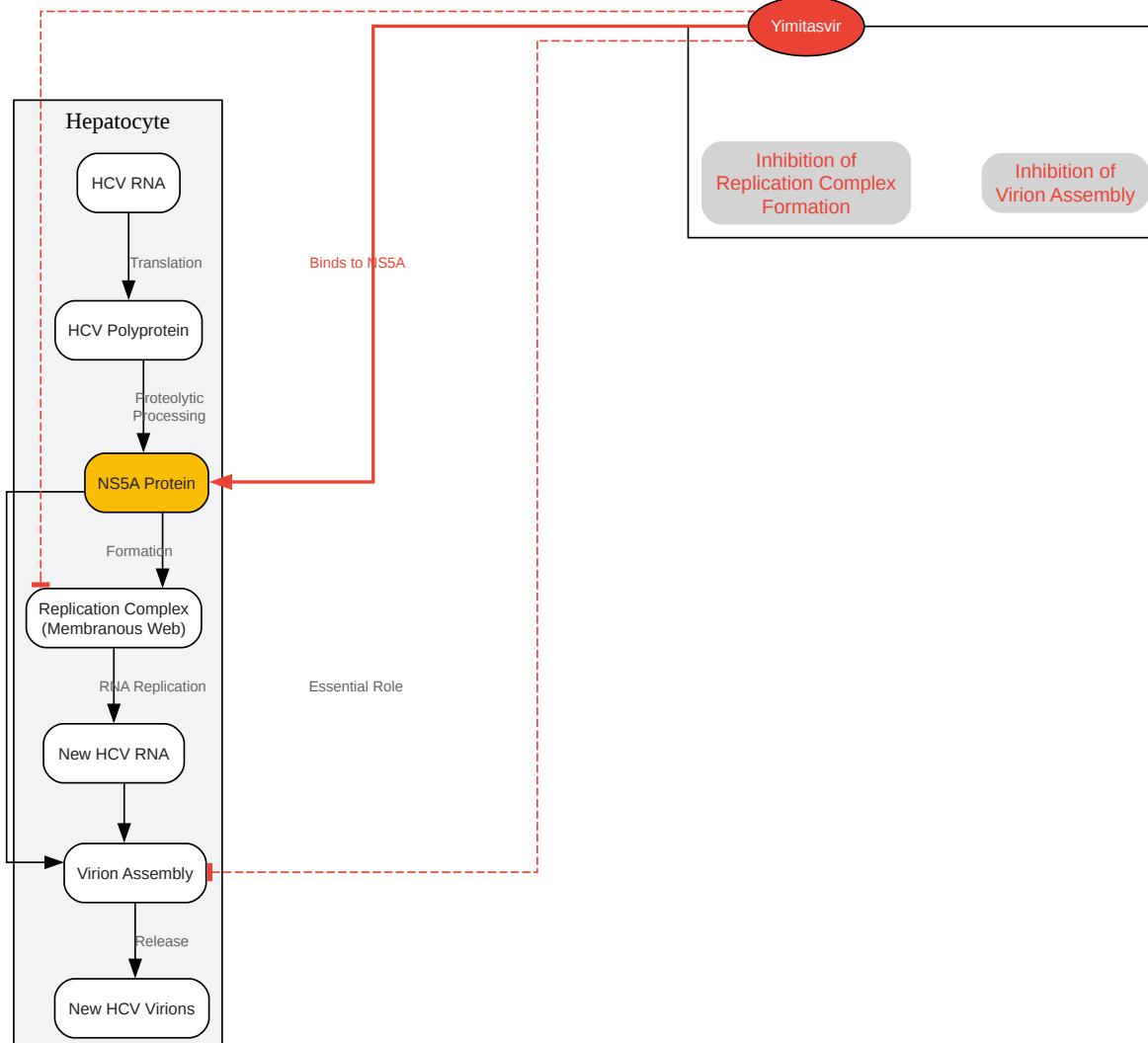
Assessments:

- HCV RNA levels are quantified at baseline, during treatment, at the end of treatment, and at 12 weeks post-treatment.
- Safety is monitored through the recording of adverse events, physical examinations, vital signs, and clinical laboratory tests throughout the study.

Mechanism of Action and Signaling Pathway

Yimitasvir is a direct-acting antiviral agent that targets the HCV nonstructural protein 5A (NS5A)[6][7]. NS5A is a multifunctional phosphoprotein that is essential for HCV RNA replication and the assembly of new virus particles[7]. By binding to NS5A, **Yimitasvir** disrupts its normal function, leading to the inhibition of the viral life cycle. The exact binding site is within Domain I of the NS5A protein. This inhibition is believed to occur through two main mechanisms: the disruption of the HCV replication complex and the impairment of virion assembly.

The following diagram illustrates the proposed mechanism of action of **Yimitasvir** in inhibiting HCV replication.

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Caption: Mechanism of **Yimitasvir** action in inhibiting HCV replication.

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